N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(3-((3-(Difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic small molecule featuring a quinoxaline core substituted with a difluoromethoxyphenylamino group and a 1-methylpyrazole-4-sulfonamide moiety. Quinoxaline derivatives are known for their diverse biological activities, including kinase inhibition and anticancer properties. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the pyrazole sulfonamide may contribute to target binding and solubility .
Properties
IUPAC Name |
N-[3-[3-(difluoromethoxy)anilino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O3S/c1-27-11-14(10-22-27)31(28,29)26-18-17(24-15-7-2-3-8-16(15)25-18)23-12-5-4-6-13(9-12)30-19(20)21/h2-11,19H,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMXGUODYNWMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoxaline derivatives have been studied extensively for their anticancer properties. They have been shown to exhibit binding affinity to the human thymidylate synthase allosteric site, which plays a crucial role in DNA synthesis and repair.
Biological Activity
N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant biological activity, particularly as a potential therapeutic agent in cancer treatment. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features several notable structural elements:
- Quinoxaline moiety
- Difluoromethoxy phenyl group
- Pyrazole sulfonamide structure
These components contribute to the compound's ability to interact with biological targets, particularly enzymes involved in critical signaling pathways.
Preliminary studies indicate that this compound acts primarily as an inhibitor of phosphatidylinositol 3-kinase (PI3K) . PI3K is crucial in various cellular processes, including growth, proliferation, and survival, making it a significant target in cancer therapy. The compound's binding affinity to PI3K suggests it may effectively disrupt downstream signaling pathways associated with tumor progression .
Biological Activity Data
The following table summarizes the biological activities of this compound and related compounds:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(3-Aminoquinoxalin-2-yl)-benzenesulfonamide | Quinoxaline core, sulfonamide | PI3K inhibitor | 0.64 |
| 1-Methyl-3-(4-(quinolin-4-yloxy)phenyl)amino-pyrazole | Pyrazole core with quinoline | RET kinase inhibitor | 0.78 |
| 3-Difluoromethyl-pyrazole derivatives | Difluoromethyl group | Antifungal activity | Not specified |
The unique combination of the difluoromethoxy group with the quinoxaline and pyrazole structures enhances selectivity and efficacy as a therapeutic agent .
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory effects on PI3K activity. Molecular docking studies reveal that the compound effectively binds to the active site of PI3K, leading to significant reductions in cell proliferation in various cancer cell lines .
Structure-Activity Relationship (SAR)
A structure–activity relationship study indicates that modifications to the pyrazole ring can significantly impact biological activity. For instance, substituents at specific positions on the pyrazole can enhance or diminish inhibitory potency against PI3K. The presence of lipophilic groups at certain positions has been correlated with increased binding affinity and improved biological outcomes .
Future Directions
Given its promising biological activity, further research on this compound is warranted. Future studies may focus on:
- In vivo efficacy : Assessing the therapeutic potential in animal models.
- Toxicology : Evaluating safety profiles to determine any adverse effects.
- Derivatives : Exploring modifications to enhance potency and selectivity.
Scientific Research Applications
Preliminary studies indicate that this compound acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K) , an enzyme crucial for various cell signaling pathways associated with cancer progression and other diseases. The interaction of this compound with PI3K suggests its potential role in modulating cellular proliferation and survival pathways, making it a candidate for cancer therapy.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-Aminoquinoxalin-2-yl)-benzenesulfonamide | Quinoxaline core, sulfonamide | PI3K inhibitor |
| 1-Methyl-3-(4-(quinolin-4-yloxy)phenyl)amino-pyrazole | Pyrazole core with quinoline | RET kinase inhibitor |
| 3-Difluoromethyl-pyrazole derivatives | Difluoromethyl group | Antifungal activity |
The unique combination of the difluoromethoxy group with the quinoxaline and pyrazole structure enhances the selectivity and efficacy of this compound as a therapeutic agent.
Oncology
Due to its ability to inhibit PI3K, N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is being investigated for its potential in treating various cancers. The modulation of signaling pathways through PI3K inhibition can lead to reduced tumor growth and improved patient outcomes .
Other Disease Areas
Apart from oncology, compounds similar to this compound have shown promise in treating other diseases by targeting different kinases involved in cellular signaling. For instance, pyrazole derivatives have been noted for their activity against various kinases related to inflammatory processes and metabolic disorders .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. Structural modifications can enhance its biological activity or create derivatives with novel properties.
Inhibition Studies
Research has demonstrated that this compound effectively binds to the active site of PI3K, inhibiting its activity. Molecular docking studies reveal that this compound can significantly alter downstream signaling pathways involved in cell proliferation .
Synergistic Effects
Studies involving combinations of this compound with existing chemotherapeutic agents have shown potential synergistic effects, enhancing the overall efficacy against resistant cancer cell lines . For example, combining it with doxorubicin has been tested in various cancer models to assess improvements in cytotoxicity.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in key reactions:
a. Alkylation/Acylation
The nitrogen in the sulfonamide group undergoes alkylation or acylation under basic conditions. For example:
-
Reaction with methyl iodide in DMF at 60°C yields N-methyl derivatives .
-
Acylation with acetyl chloride in dichloromethane (DCM) produces N-acetylated analogs.
b. Hydrolysis
Acidic or basic hydrolysis cleaves the sulfonamide bond:
-
Under reflux with 6M HCl, the compound degrades to quinoxaline-2-amine and pyrazole-4-sulfonic acid.
-
Basic hydrolysis (NaOH, 80°C) generates sulfonate salts.
Quinoxaline Amino Group Reactivity
The 3-aminoquinoxaline core facilitates electrophilic substitution and coordination:
a. Diazotization
Reaction with NaNO₂/HCl at 0–5°C forms diazonium intermediates, which couple with phenols or amines to yield azo derivatives.
b. Metal Complexation
The amino group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures, forming stable complexes verified by UV-Vis spectroscopy.
Pyrazole Ring Modifications
The 1-methylpyrazole ring undergoes regioselective reactions:
a. Halogenation
Electrophilic bromination with NBS in CCl₄ selectively substitutes the pyrazole C-5 position .
b. Cross-Coupling
Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at C-3 or C-5 .
Difluoromethoxy Group Stability
The -OCHF₂ group demonstrates limited reactivity under standard conditions but decomposes under strong acids or bases:
Synthetic Pathway Optimization
Key steps in the compound’s synthesis include:
Step 1: Quinoxaline Core Formation
-
Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.
Step 2: Sulfonamide Coupling
-
Reaction of quinoxaline-2-amine with 1-methyl-1H-pyrazole-4-sulfonyl chloride in DCM, catalyzed by DIPEA (yield: 72–85%) .
Step 3: Difluoromethoxy Introduction
Comparative Reaction Kinetics
Reaction rates for sulfonamide derivatization vary with substituents:
| Derivative | Reaction Time (h) | Yield (%) | Conditions |
|---|---|---|---|
| N-Acetyl | 4 | 78 | AcCl, DCM, 25°C |
| N-Benzyl | 6 | 65 | BnBr, K₂CO₃, DMF |
| N-Methyl | 3 | 82 | MeI, DIPEA, DCM |
Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing:
-
SO₂, NH₃, and fluorinated aromatic fragments (GC-MS).
-
No toxic byproducts under inert atmospheres.
This compound’s reactivity profile supports its utility in medicinal chemistry, particularly for developing PI3K inhibitors . Further studies should explore catalytic asymmetric modifications and green chemistry approaches to enhance synthetic efficiency.
Comparison with Similar Compounds
Structural Analog 1: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Key Differences :
- Core Structure: Pyrazolopyrimidine (vs. quinoxaline in the target compound), with a chromen-4-one substituent.
- Functional Implications: The chromen-4-one moiety may target topoisomerases or estrogen receptors, diverging from quinoxaline’s kinase inhibition profile. Fluorine atoms enhance lipophilicity but may reduce solubility compared to the difluoromethoxy group .
Structural Analog 2: N-(3-((5-Chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Key Differences :
- Substituent on Quinoxaline: 5-Chloro-2-hydroxyphenylamino (vs. difluoromethoxyphenylamino).
- The chlorine atom may enhance electron-withdrawing effects, altering binding affinity compared to the electron-deficient difluoromethoxy group .
Structural Analog 3: N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide
Key Differences :
- Core Modification: Sulfhydryl (-SH) group on quinoxaline (vs. amino linkage in the target compound).
- Substituents : N,4-dimethylbenzenesulfonamide (vs. pyrazole sulfonamide).
- Functional Implications: The sulfhydryl group may confer redox activity or disulfide formation propensity, limiting stability.
Structural Analog 4: N-(4-(N-(3-((3,5-Dimethoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide
Key Differences :
- Substituents: 3,5-Dimethoxyphenylamino (vs. difluoromethoxyphenylamino) and a benzamide tail.
- Functional Implications : Methoxy groups improve solubility but may decrease metabolic resistance compared to difluoromethoxy. The benzamide extension could introduce additional pharmacophore interactions, expanding target scope .
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages :
- Limitations of Analogs :
Preparation Methods
Reaction Mechanism
2,3-Dichloroquinoxaline reacts with 1-methyl-1H-pyrazole-4-sulfonamide in the presence of lithium hydroxide (LiOH) within polar aprotic solvents such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO). The base deprotonates the sulfonamide, enabling nucleophilic attack at the electron-deficient position 2 of the quinoxaline.
Optimization of Conditions
Key parameters influencing yield and purity include:
- Base selection : LiOH outperforms KOH and NaOH, achieving >90% conversion due to superior solubility and milder reaction conditions.
- Solvent effects : DMA facilitates faster kinetics compared to DMF or N-methyl-2-pyrrolidone (NMP).
- Temperature and time : Optimal results are obtained at 80–100°C for 6–12 hours.
Table 1: Comparative Analysis of Bases in Step 1
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| LiOH | DMA | 90 | 92 | 98 |
| NaOH | DMF | 100 | 78 | 85 |
| KOH | DMSO | 110 | 65 | 80 |
Step 2: Amination with 3-(Difluoromethoxy)phenylamine
Reaction Dynamics
The intermediate N-(3-chloroquinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes amination with 3-(difluoromethoxy)phenylamine in the presence of 2,6-dimethylpyridine (lutidine) . Lutidine acts as a non-nucleophilic base, mitigating side reactions such as over-alkylation.
Solvent and Temperature Profiling
- Preferred solvents : Ethanol or DMA enable efficient mixing and solubility of the aromatic amine.
- Reaction scope : Temperatures of 100–120°C for 8–16 hours achieve >85% yield.
Table 2: Solvent Screening for Step 2
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Lutidine | 110 | 88 |
| DMA | Lutidine | 120 | 85 |
| DMF | Pyridine | 100 | 72 |
Structural Confirmation and Analytical Validation
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) confirms purity ≥98% with a retention time of 12.7 minutes (C18 column, acetonitrile/water gradient).
Scalability and Process Considerations
Kilogram-Scale Synthesis
Pilot-scale batches (1–5 kg) demonstrate consistent yields (85–90%) using:
- Solvent recycling : DMA recovery via distillation reduces costs.
- Crystallization : The final compound is purified via anti-solvent crystallization (water/ethanol), yielding needle-like crystals.
Q & A
Q. How does the difluoromethoxy group influence pharmacokinetic properties compared to non-fluorinated analogs?
- Methodology :
- LogP measurements (shake-flask/HPLC) to compare lipophilicity.
- Metabolic stability assays (human liver microsomes) to assess susceptibility to oxidative defluorination.
- Plasma protein binding (ultrafiltration) to evaluate free fraction availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
